molecular formula C22H20N4O3S B11596965 (5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11596965
M. Wt: 420.5 g/mol
InChI Key: SLDRVEBDZXRIDA-UNOMPAQXSA-N
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Description

(5Z)-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes an indole ring, a nitrophenyl group, and a sulfanylideneimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the nitrophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the sulfanylideneimidazolidinone ring under specific conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted indoles, nitro derivatives, and other functionalized molecules.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, (5Z)-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is explored as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (5Z)-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

(5Z)-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H20N4O3S/c1-2-11-25-21(27)19(23-22(25)30)12-16-14-24(20-6-4-3-5-18(16)20)13-15-7-9-17(10-8-15)26(28)29/h3-10,12,14H,2,11,13H2,1H3,(H,23,30)/b19-12-

InChI Key

SLDRVEBDZXRIDA-UNOMPAQXSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)[N+](=O)[O-])/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)[N+](=O)[O-])NC1=S

Origin of Product

United States

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